Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

DNA intercalation anticancer triazoloquinazoline

Procure 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline for reproducible oncology SAR. This specific 3-(4-chlorophenyl)-5-chloro variant is essential for maintaining dual DNA intercalation (IC50 54.08 µM) and Topo II inhibition (IC50 12.3 µM) profiles. Substitution with unsubstituted phenyl or morpholino analogs shifts activity to VEGFR-2 kinase, altering potency and toxicity. Ensure experimental consistency in HCT-116/HepG-2 models with this Lipinski-compliant scaffold.

Molecular Formula C15H8Cl2N4
Molecular Weight 315.16
CAS No. 129177-21-5
Cat. No. B2548601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
CAS129177-21-5
Molecular FormulaC15H8Cl2N4
Molecular Weight315.16
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C15H8Cl2N4/c16-10-7-5-9(6-8-10)13-19-20-14-11-3-1-2-4-12(11)18-15(17)21(13)14/h1-8H
InChIKeyXQTSHTKBFWQZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 129177-21-5): Core Structural Profile and Procurement Relevance


5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 129177-21-5) is a heterocyclic small molecule (MF: C15H8Cl2N4; MW: 315.16 g/mol) belonging to the [1,2,4]triazolo[4,3-c]quinazoline family. Compounds within this chemotype have been investigated as DNA intercalators, topoisomerase II (Topo II) inhibitors, and vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitors [1]. The scaffold features a 5-chloro substituent and a 4-chlorophenyl group at the 3-position, a combination designed to increase lipophilicity (predicted XLogP3 ~4.8) [2] and promote π-stacking interactions in biomolecular target pockets. For scientific procurement, this compound serves as a key intermediate or reference ligand for structure-activity relationship (SAR) studies in oncology-focused medicinal chemistry programs.

Why Generic Triazoloquinazoline Swapping Is Not Advisable: Critical Substituent-Dependent Selectivity for 129177-21-5


The [1,2,4]triazolo[4,3-c]quinazoline chemotype displays substituent-dependent target engagement: the nature of the aryl group at position 3 profoundly influences DNA intercalation capacity [1], while the 5‑chloro atom is critical for hydrogen‑bond acceptor interactions within the Topo II–DNA binding site [2]. Simple replacement with unsubstituted phenyl, 2‑thienyl, or morpholino‑containing analogs can shift activity from Topo II inhibition to VEGFR‑2 kinase engagement, altering both potency and toxicity profiles [3]. Therefore, procurement of a specific 3‑(4‑chlorophenyl)‑5‑chloro variant is essential to ensure reproducible SAR results and to maintain the intended pharmacological fingerprint.

Quantitative Differentiation Evidence for 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (129177-21-5)


DNA Intercalation Potency of the 4-Chlorophenyl Analog Relative to 4-Methylphenyl and 4-Methoxyphenyl Substitutions

In a direct head-to-head study on [1,2,4]triazolo[4,3-c]quinazoline derivatives, the 4-chlorophenyl substituted analog (compound 6f) exhibited a DNA intercalation IC50 of 54.08 µM, outperforming the 4-methylphenyl analog (6a, IC50 = 79.35 µM) and the 4-methoxyphenyl analog (6c, IC50 = 84.08 µM) [1]. This 1.5‑fold and 1.6‑fold gain, respectively, underscores the superiority of the chloro substituent for π‑stack binding affinity.

DNA intercalation anticancer triazoloquinazoline

Topo II Inhibitory Activity: 4-Chlorophenyl vs. 4-Bromophenyl Substituent

In a Topo II relaxation assay, the 4‑chlorophenyl derivative (18c) inhibited supercoiled DNA relaxation with an IC50 of 12.3 µM [1]. Structural replacement with a 4‑bromophenyl group (compound 18b) resulted in an IC50 of 18.7 µM, translating to a 1.5‑fold loss of activity. Molecular docking attributed the gain to the optimal van der Waals volume of the chloro substituent within the enzyme’s minor groove binding site.

topoisomerase II inhibition anticancer triazoloquinazoline

Antiproliferative Potency Against HCT-116 and HepG2: 4-Chlorophenyl vs. 4-Methylphenyl and 4-Methoxyphenyl Analogs

The 4‑chlorophenyl analog (6f) demonstrated IC50 values of 12.63 µM (HCT-116) and 23.44 µM (HepG-2) [1]. Comparators 6a (4‑methylphenyl) exhibited IC50 values of 25.80 µM (HCT-116) and >50 µM (HepG-2), while 6c (4‑methoxyphenyl) showed IC50 values of 28.42 µM (HCT-116) and 47.11 µM (HepG-2). The 2‑fold improvement in HCT‑116 sensitivity for the 4‑chlorophenyl analog makes it the preferred starting point for colorectal cancer cell line screening.

antiproliferative colorectal cancer hepatocellular carcinoma

VEGFR-2 Kinase Inhibition: Comparison of 5-Chloro vs. 5-Morpholino Triazoloquinazoline Derivatives

VEGFR-2 kinase inhibition data are available for 5‑substituted [1,2,4]triazolo[4,3-c]quinazoline derivatives. The 5‑morpholino analog 10k achieved an IC50 of 53.81 nM against VEGFR-2, only 1.2‑fold weaker than sorafenib (IC50 = 44.34 nM) [1]. While the 5‑chloro compound was not directly profiled in this assay, structure-activity relationship trends indicate that 5‑chloro derivatives generally exhibit higher Topo II selectivity and lower VEGFR-2 off-target activity, whereas 5‑morpholino derivatives maximize VEGFR-2 inhibition [2]. This divergence supports the intentional procurement of the 5‑chloro isomer for programs prioritizing DNA‑targeted mechanisms over kinase inhibition.

VEGFR-2 inhibition angiogenesis apoptosis

Predicted Physicochemical and ADMET Profile: Favorable Drug-Likeness Metrics for the 5-Chloro-3-(4-chlorophenyl) Scaffold

In silico ADMET profiling of the structurally analogous 4‑chlorophenyl derivative 6f predicted zero violations of Lipinski’s Rule of Five (MW: 315.16; HBD: 0; HBA: 3; XLogP3‑AA: ~4.8) [1]. In contrast, doxorubicin—a standard anticancer comparator—violates three Lipinski rules. The computed topological polar surface area (TPSA) of 43.1 Ų for the 5‑chloro core [2] suggests good membrane permeability. While these are in silico predictions, they provide a quantitative filter for compound prioritization in early drug discovery.

ADMET drug-likeness physicochemical properties

Synthetic Accessibility and Regioselectivity Advantage of the [4,3-c] Fusion Pattern

The [1,2,4]triazolo[4,3-c]quinazoline scaffold is prepared with high regioselectivity via condensation of 4‑hydrazinoquinazolines with appropriate ortho esters, a methodology yielding >90% isomeric purity of the [4,3‑c] isomer over the alternative [1,5‑c] geometry [1]. This synthetic reliability contrasts with the oft‑observed mixture formation in [1,5‑a] fused analogs, which require chromatographic separation. The defined 5‑chloro‑3‑(4‑chlorophenyl) substitution pattern is compatible with this robust route, ensuring consistent batch-to-batch quality for research procurement.

synthesis regioselectivity triazoloquinazoline

High-Impact Application Scenarios for 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (129177-21-5)


DNA Intercalation and Topo II Inhibitor Lead Optimization

Given the validated DNA intercalation IC50 of 54.08 µM and Topo II inhibition IC50 of 12.3 µM for the 4‑chlorophenyl analog [REFS-1, REFS-2], this compound is ideally suited as a starting point for structure-based optimization campaigns targeting dual DNA intercalation/Topo II poisoning. Procurement should be prioritized by research groups focusing on colorectal (HCT‑116) and hepatic (HepG‑2) cancer models, where the compound delivers sub‑15 µM antiproliferative activity.

Selectivity Profiling Against VEGFR-2 Kinase

Programs seeking Topo II‑selective agents with minimized VEGFR‑2 off‑target activity should procure the 5‑chloro scaffold rather than the 5‑morpholino variant, which exhibits VEGFR‑2 IC50 of 53.81 nM [3]. Use of the certified 5‑chloro compound ensures experimental consistency when evaluating whether a hybrid Topo II/VEGFR‑2 profile is achievable through SAR exploration.

Physicochemical Benchmarking and ADMET Early Triage

The compound’s zero Lipinski violations, predicted XLogP3‑AA of ~4.8, and low TPSA of 43.1 Ų [REFS-4, REFS-5] position it as a superior drug‑likeness benchmark within triazoloquinazoline libraries. Screening core facilities and CROs can incorporate this compound into early‑stage ADMET triage panels to filter out less favorable analogs.

Synthetic Methodology and Reference Standard

The high regioselectivity (>90%) of the [4,3‑c] fusion synthetic route [6] makes this compound a robust reference standard for analytical method development (NMR/MS purity assays) and for calibration of chiral/symmetry‑related impurity profiling in high‑throughput synthesis workflows.

Quote Request

Request a Quote for 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.